Influenza virus-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Influenza virus-IN-4 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. The compound is designed to inhibit specific viral functions, thereby preventing the virus from replicating and spreading within the host organism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-4 typically involves a series of organic reactions. One common method includes the use of a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral RNA, followed by sequencing and chemical modification . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the integrity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. These systems are designed to handle the complex reaction sequences and ensure high yield and purity of the final product. The process often includes steps such as nucleic acid extraction, amplification, and chemical modification, all conducted under stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Influenza virus-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .

Major Products Formed: The major products formed from these reactions are typically modified versions of this compound, which exhibit enhanced binding affinity to viral proteins, thereby increasing their antiviral efficacy .

Scientific Research Applications

Chemistry: In chemistry, Influenza virus-IN-4 is used as a model compound to study the mechanisms of antiviral agents. Researchers use it to understand how chemical modifications can enhance antiviral activity and to develop new synthetic routes for similar compounds .

Biology: In biological research, this compound is used to study the life cycle of influenza viruses. It helps in understanding how the virus interacts with host cells and how it can be inhibited at various stages of its life cycle .

Medicine: Medically, this compound is being investigated as a potential therapeutic agent for treating influenza infections. Clinical trials are ongoing to evaluate its efficacy and safety in humans .

Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable candidate for formulating medications that can effectively combat influenza viruses .

Mechanism of Action

Influenza virus-IN-4 exerts its effects by targeting specific viral proteins involved in the replication and assembly of the virus. It binds to these proteins, inhibiting their function and preventing the virus from replicating. The compound primarily targets the viral RNA polymerase, a key enzyme required for viral replication . By inhibiting this enzyme, this compound effectively halts the production of new viral particles, thereby reducing the viral load in the host organism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Influenza virus-IN-4 include neuraminidase inhibitors like oseltamivir and zanamivir, as well as endonuclease inhibitors . These compounds also target specific viral functions to inhibit the replication and spread of the virus.

Uniqueness: What sets this compound apart from these compounds is its unique mechanism of action. While neuraminidase inhibitors prevent the release of new viral particles from infected cells, this compound targets the viral RNA polymerase, inhibiting the replication process at an earlier stage . This makes it a potentially more effective antiviral agent, as it can reduce the viral load more rapidly and prevent the spread of the virus more efficiently .

Properties

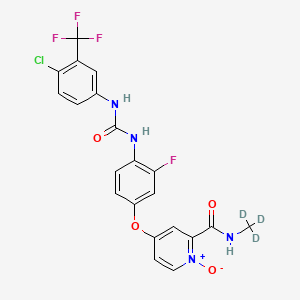

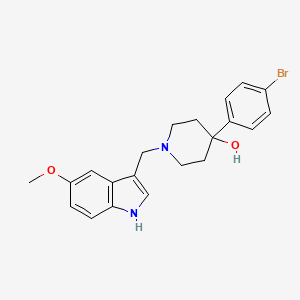

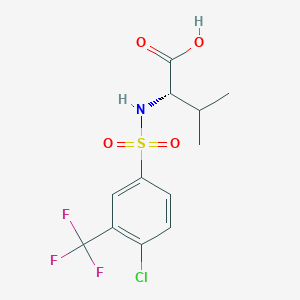

Molecular Formula |

C23H31FN2O4 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C23H31FN2O4/c1-4-19(5-2)30-21-14-17(23(28)29)13-20(22(21)26-15(3)27)25-12-6-7-16-8-10-18(24)11-9-16/h6-11,14,19-22,25H,4-5,12-13H2,1-3H3,(H,26,27)(H,28,29)/b7-6+/t20-,21+,22+/m0/s1 |

InChI Key |

PPTCIZMCVZJIRY-YEKHMCODSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC/C=C/C2=CC=C(C=C2)F)C(=O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=CC2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)

![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)